Metoclopramide N-Oxide

Descripción general

Descripción

Metoclopramide N-Oxide is a derivative of metoclopramide, a well-known antiemetic and prokinetic agent. Metoclopramide itself is widely used to treat nausea, vomiting, and gastroparesis by antagonizing dopamine D2 receptors and serotonin 5-HT3 receptors . This compound retains some of these properties while also exhibiting unique chemical characteristics due to the presence of the N-oxide functional group .

Aplicaciones Científicas De Investigación

Metoclopramide N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling.

Mecanismo De Acción

- Metoclopramide N-Oxide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) , which is located in the area postrema of the brain .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

Metoclopramide, the parent compound of Metoclopramide N-Oxide, is commonly used in the treatment of various gastrointestinal disorders and to prevent nausea and vomiting . Future research could explore the potential uses of this compound in similar medical applications. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound .

Análisis Bioquímico

Biochemical Properties

Metoclopramide N-Oxide, like its parent compound Metoclopramide, is likely to interact with various enzymes, proteins, and other biomolecules. Metoclopramide is known to inhibit dopamine D2 and serotonin 5-HT3 receptors . These interactions play a crucial role in its antiemetic and prokinetic effects

Cellular Effects

Metoclopramide, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by preventing nausea and vomiting and stimulating gastric emptying . It’s possible that this compound may have similar effects on cells.

Molecular Mechanism

Metoclopramide exerts its effects at the molecular level by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This leads to its antiemetic effects . It’s plausible that this compound may have a similar mechanism of action.

Dosage Effects in Animal Models

Metoclopramide is used in veterinary medicine, and its dosage effects have been studied in dogs and cats . It’s plausible that this compound may have similar dosage effects in animal models.

Metabolic Pathways

Metoclopramide undergoes first-pass metabolism, and its metabolism varies according to the individual . In humans, N-4 sulphate conjugation is an important pathway of metabolism . It’s plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Metoclopramide is rapidly and well absorbed from the gastrointestinal tract . It’s plausible that this compound may have similar transport and distribution characteristics.

Subcellular Localization

The subcellular distribution of reactive oxygen species (ROS) and ROS-modified proteins critically influence the redox-sensitive regulation of eNOS-dependent pathways . It’s plausible that this compound may have similar effects on subcellular localization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Metoclopramide N-Oxide can be synthesized through the N-oxidation of metoclopramide. One common method involves the use of potassium hydrogen peroxymonosulfate as the oxidizing agent . The reaction typically proceeds under mild conditions, with the metoclopramide being dissolved in an appropriate solvent and the oxidizing agent being added gradually. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

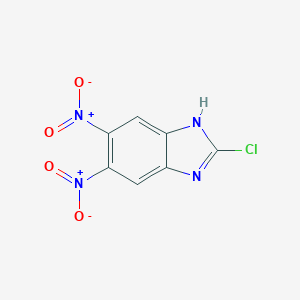

Análisis De Reacciones Químicas

Types of Reactions: Metoclopramide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide group can revert the compound back to metoclopramide.

Substitution: The aromatic ring and amide functionalities can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium hydrogen peroxymonosulfate is commonly used for N-oxidation.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: More oxidized derivatives of this compound.

Reduction: Metoclopramide.

Substitution: Various substituted derivatives depending on the reagents used.

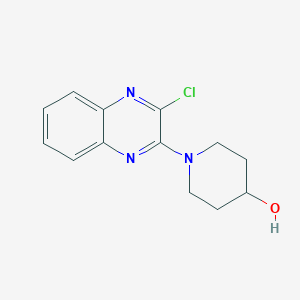

Comparación Con Compuestos Similares

Metoclopramide: The parent compound, widely used as an antiemetic and prokinetic agent.

Domperidone: Another dopamine D2 receptor antagonist used for similar indications.

Cisapride: A prokinetic agent that acts on serotonin receptors.

Uniqueness: Metoclopramide N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and pharmacological properties compared to its parent compound and other similar agents .

Propiedades

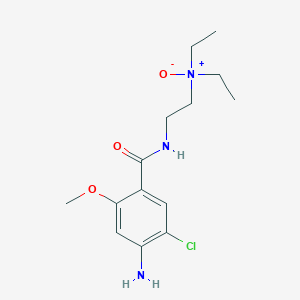

IUPAC Name |

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJQXOWYPGUAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169072 | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171367-22-9 | |

| Record name | Metoclopramide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOCLOPRAMIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

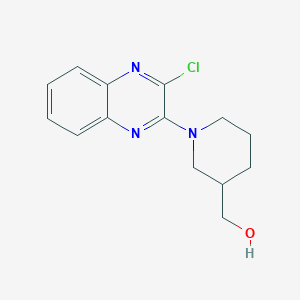

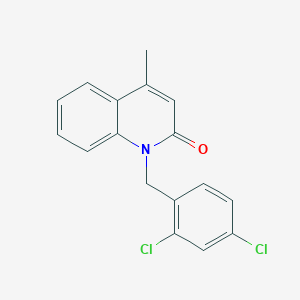

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)

![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)